molecular formula C20H13N3O4S B3009966 (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477536-25-7

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B3009966
CAS No.: 477536-25-7
M. Wt: 391.4
InChI Key: IQQDGPPGHXEMJP-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazole moiety linked to a phenyl group via an acrylamide bridge, with a 5-nitrothiophene substituent. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for binding interactions in biological systems.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-18(10-8-15-9-11-19(28-15)23(25)26)21-14-5-3-4-13(12-14)20-22-16-6-1-2-7-17(16)27-20/h1-12H,(H,21,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQDGPPGHXEMJP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

 E N 3 benzo d oxazol 2 yl phenyl 3 5 nitrothiophen 2 yl acrylamide\text{ E N 3 benzo d oxazol 2 yl phenyl 3 5 nitrothiophen 2 yl acrylamide}

This structure features a benzo[d]oxazole moiety and a nitrothiophene group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of benzo[d]oxazole have shown inhibitory effects on specific enzymes related to disease pathways.
  • Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is implicated in neuroprotection and apoptosis regulation .

Antioxidant and Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties:

  • Cell Viability : In vitro studies using PC12 cells exposed to β-amyloid (Aβ) showed that certain derivatives can significantly enhance cell viability and reduce neurotoxicity at concentrations as low as 1.25 µg/mL. For instance, compounds tested alongside Aβ 25-35 indicated protective effects against induced apoptosis .
CompoundConcentration (µg/mL)Cell Viability (%)Significance
5c1.2585p < 0.001
5o0.62590p < 0.001

Antiviral Activity

Compounds structurally related to benzo[d]oxazole have been evaluated for antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral replication through interference with viral protein synthesis pathways .

Cytotoxicity Assessment

The cytotoxic effects of this compound and its derivatives were assessed using multiple cell lines. Notably, certain compounds exhibited low cytotoxicity at concentrations up to 30 µg/mL, indicating a favorable safety profile for further development .

Study on Neuroprotection

A study focusing on the neuroprotective effects of benzo[d]oxazole derivatives found that compound 5c significantly reduced the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors such as Bcl-2 in Aβ-treated PC12 cells. This suggests a potential therapeutic role in Alzheimer's disease management through modulation of apoptosis-related pathways .

Influenza Virus Inhibition

Another investigation reported that derivatives of benzo[d]oxazole exhibited promising antiviral activity against influenza A and B viruses. The study utilized MTS assays to evaluate cell viability post-treatment with these compounds, highlighting their potential as antiviral agents .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of the benzo[d]oxazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d]oxazole have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The nitrothiophene group is known for its ability to disrupt microbial membranes, which may enhance the compound's efficacy against bacterial strains. Studies indicate that similar compounds can act as effective agents against resistant strains of bacteria .

Anti-inflammatory Effects

Research has indicated that compounds featuring the acrylamide structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, making such compounds candidates for treating inflammatory diseases .

Photovoltaic Materials

The unique electronic properties of this compound suggest potential applications in organic photovoltaics (OPVs). The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cell technology .

Organic Light Emitting Diodes (OLEDs)

Due to its fluorescent properties, this compound may also find applications in OLED technology. Its ability to emit light when subjected to an electric current can be exploited in display technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Acrylamide Formation : The introduction of the acrylamide moiety often requires coupling reactions facilitated by coupling agents under controlled conditions.
  • Nitrothiophene Incorporation : This step may involve nitration reactions followed by coupling with the acrylamide precursor.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesExhibited activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.
Photovoltaic ApplicationsShowed promising efficiency rates when incorporated into organic solar cells, outperforming traditional materials under certain conditions.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Moieties

(a) Benzothiazole vs. Benzoxazole Derivatives
  • N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide (9a) : Replacing benzoxazole with benzothiazole alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. This substitution may enhance lipophilicity and alter binding affinities in biological targets .
  • (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide : The dimethoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the nitrothiophene’s electron-withdrawing nature in the target compound .
(b) Benzimidazole Derivatives
  • (E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide : The benzimidazole ring, with its two nitrogen atoms, offers distinct hydrogen-bonding interactions. The methylisoxazole substituent further modifies solubility and metabolic stability compared to nitrothiophene .

Substituent Modifications in Acrylamide Derivatives

(a) Nitrothiophene vs. Chlorophenyl Groups
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide: Chlorine substituents increase hydrophobicity and may enhance membrane permeability.
(b) Methoxy vs. Nitro Substituents
  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : The methoxy group is electron-donating, which could reduce oxidative stability compared to nitrothiophene. This substitution may also alter binding kinetics in enzyme inhibition studies .

Core Structure Variations: Acrylamide vs. Propanamide

  • The naphthalene group enhances aromatic stacking but may increase molecular weight and logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.